molecular formula C8H6Cl2O2 B026384 2,4-Dichlorophenylacetic acid CAS No. 19719-28-9

2,4-Dichlorophenylacetic acid

Cat. No. B026384
CAS RN: 19719-28-9
M. Wt: 205.03 g/mol
InChI Key: GXMWLJKTGBZMBH-UHFFFAOYSA-N
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Description

2,4-Dichlorophenylacetic acid, a synthetic herbicide developed over 60 years ago, is widely used for controlling broadleaf weeds. It operates by mimicking natural auxin, a plant hormone, thereby selectively killing dicots without affecting monocots. This action disrupts normal plant growth processes, leading to abnormal growth, senescence, and eventual plant death (Song, 2014).

Synthesis Analysis

The synthesis of 2,4-Dichlorophenylacetic acid has seen improvements over traditional methods, with processes aiming to enhance production rates while minimizing experimental conditions. Xiao-long (2008) discusses a method offering significant improvements over conventional synthesis, highlighting optimized conditions for higher yield and efficiency (Xiao-long, 2008).

Molecular Structure Analysis

The molecular structure of 2,4-Dichlorophenylacetic acid and its organotin(IV) derivatives has been extensively studied, revealing insights into their spectroscopic properties and crystal structures. These studies are crucial for understanding the chemical behavior and biological activity of 2,4-Dichlorophenylacetic acid and its compounds (Saeed & Rauf, 2010).

Chemical Reactions and Properties

2,4-Dichlorophenylacetic acid undergoes various chemical reactions, including degradation pathways facilitated by catalytic processes and advanced oxidation techniques. These pathways are essential for environmental remediation efforts to mitigate the herbicide's impact on ecosystems and human health (Jaafarzadeh, Ghanbari, & Ahmadi, 2017).

Physical Properties Analysis

Understanding the physical properties of 2,4-Dichlorophenylacetic acid, such as solubility, volatility, and photodegradation behavior, is critical for assessing its environmental fate and transport. These properties influence the herbicide's persistence in soil and water, affecting its potential for bioaccumulation and ecological risk (Lemus et al., 2008).

Chemical Properties Analysis

The chemical properties of 2,4-Dichlorophenylacetic acid, including its reactivity with other substances and its role in various chemical reactions, have significant implications for both its use as a herbicide and its environmental impact. Studies focusing on its interaction with DNA have provided insights into its potential genotoxic effects and mechanisms of action (Ahmadi & Bakhshandeh, 2009).

Scientific Research Applications

  • Herbicide and Plant Growth Regulator : 2,4-Dichlorophenylacetic acid functions as a selective herbicide, targeting dicots without affecting monocots. It mimics natural auxin at the molecular level, leading to abnormal growth, senescence, and plant death in weeds (Song, 2014). It alters the metabolism of polyamines and affects protein synthesis, contributing to its herbicidal properties (Fabra et al., 1993).

  • Toxicological Studies : The compound has been studied for its toxic effects on animal and plant cells. It can inhibit cell growth, DNA, and protein synthesis in mammalian cells, such as Chinese hamster ovary cells (Rivarola & Balegno, 1991). It's also been shown to induce oxidative stress and metabolic perturbations in bacteria like E. coli at sublethal levels (Bhat et al., 2015).

  • Environmental Impact and Remediation : Studies have focused on the environmental impact of 2,4-Dichlorophenylacetic acid, including its role in contaminating water sources and methods for its removal. Photocatalytic degradation using nanocrystalline cryptomelane composite catalysts is one such method for treating wastewater contaminated with this herbicide (Lemus et al., 2008).

  • Genotoxicity and Carcinogenic Potential : Various studies have examined the genotoxic and carcinogenic potential of 2,4-Dichlorophenylacetic acid. While some research indicates genotoxic effects on plants and potential hazards to humans, others have reported no significant genotoxic or carcinogenic potential in mammals (Bukowska, 2006; Charles et al., 1999; Aksakal et al., 2013).

  • Synthesis and Chemical Analysis : Research has also been conducted on the synthesis of 2,4-Dichlorophenylacetic acid and its derivatives, as well as methods for its detection and analysis in environmental samples (Li et al., 2019; de Amarante et al., 2003).

Safety And Hazards

2,4-Dichlorophenylacetic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is fatal in contact with skin . It is harmful to aquatic life .

Future Directions

2,4-Dichlorophenylacetic acid has been used as an internal standard in the determination of phenoxyalkanoic acid herbicides in blood by GC with electron-capture detection . It has also been used in the determination of 2-methyl-4-chlorophenoxyacetic acid (herbicide) in soils by GC technique .

properties

IUPAC Name

2-(2,4-dichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMWLJKTGBZMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041363
Record name 2,4-Dichlorophenylacetic acid
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Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorophenylacetic acid

CAS RN

19719-28-9
Record name 2,4-Dichlorophenylacetic acid
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Record name 2,4-Dichlorophenylacetic acid
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Record name 19719-28-9
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Record name 2,4-Dichlorophenylacetic acid
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Record name 2,4-dichlorophenylacetic acid
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Record name 2,4-DICHLOROPHENYLACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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